
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound that combines multiple pharmacophores, making it a potential candidate for diverse biological activities. The structure comprises indole, triazole, and thioether functionalities, which are often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Indole Formation: : Starting with indole-3-carboxaldehyde, reactions with appropriate amines lead to the formation of indole derivatives.
Triazole Ring Formation: : The formation of the 1,2,4-triazole ring is achieved through cyclization reactions, often involving hydrazine and aldehydes or ketones.
Thioether Linkage: : The indole and triazole moieties are linked through a thioether bridge, using reagents like thiols in the presence of suitable catalysts.
Final Coupling: : The methoxyphenylacetamide segment is introduced through nucleophilic substitution reactions, often under mild conditions to preserve functional group integrity.
Industrial Production Methods
Industrial-scale production methods would likely refine the laboratory-scale protocols to improve yields, reduce costs, and ensure safety. This often involves:
Optimizing reaction conditions: : Temperature, solvent choice, and reaction time are finely tuned.
Using continuous flow reactors: : These improve reaction efficiency and safety.
Implementing purification techniques: : Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide undergoes several chemical reactions:
Oxidation: : This can occur at the sulfur atom, leading to sulfoxide or sulfone derivatives. Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: : Reduction at the triazole ring can be achieved using hydride donors like sodium borohydride.
Substitution: : The aromatic methoxy groups can undergo nucleophilic substitution with stronger nucleophiles.
Scientific Research Applications
Chemistry
This compound is used as a precursor or intermediate in organic synthesis, contributing to the development of new materials and catalysts.
Biology and Medicine
Antimicrobial Activity: : Exhibits promising effects against a range of bacterial and fungal pathogens.
Anti-inflammatory and Antioxidant: : Potential for reducing inflammation and oxidative stress in biological systems.
Industry
In the industrial sector, it could be utilized in the development of new polymers or materials with specialized properties.
Mechanism of Action
The compound's mechanism of action involves:
Interaction with Biological Targets: : It binds to specific proteins or enzymes, potentially disrupting their normal function.
Pathway Modulation: : Affects various biochemical pathways, such as signaling cascades involved in inflammation or cell proliferation.
Comparison with Similar Compounds
This compound stands out due to its unique combination of an indole, triazole, and methoxyphenylacetamide moiety. Similar compounds include:
2-(5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide
4-(4-methoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole
Their pharmacological activities and chemical properties highlight the uniqueness and potential of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide.
Hope that was what you needed and more
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-19-12-10-18(11-13-19)31-25(22-15-27-23-9-4-3-8-21(22)23)29-30-26(31)35-16-24(32)28-17-6-5-7-20(14-17)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEMMEOOUKOMIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
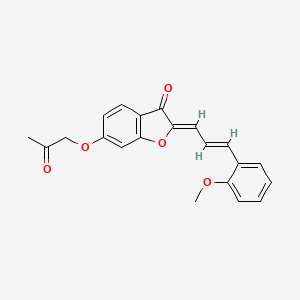
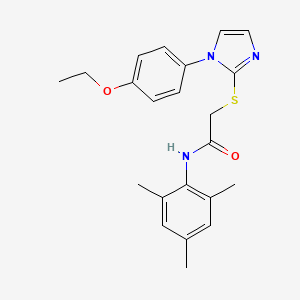
![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)
![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)
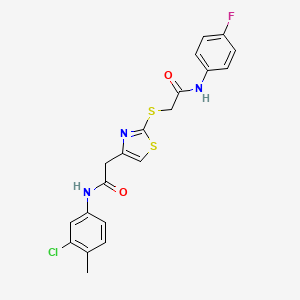
![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}acetamide](/img/structure/B2376883.png)
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)
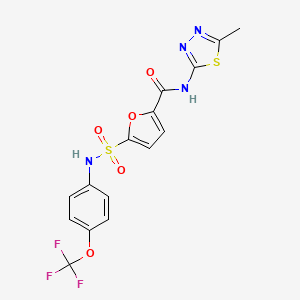

![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)
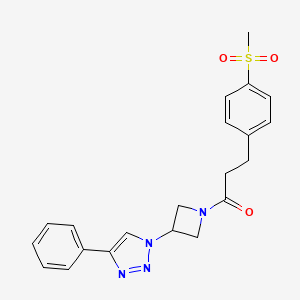
![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
